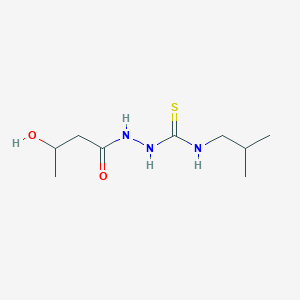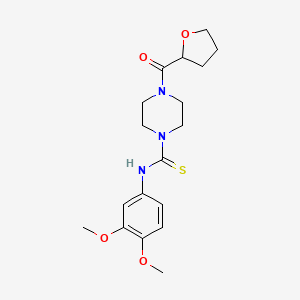![molecular formula C15H19N5 B4120646 N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine
Vue d'ensemble
Description
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine, also known as TMC207, is a novel drug candidate that has been developed for the treatment of tuberculosis. It belongs to a class of compounds called diarylquinolines and has shown promising results in preclinical and clinical studies.
Mécanisme D'action
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine targets the ATP synthase enzyme of Mycobacterium tuberculosis, which is responsible for the production of ATP, the energy source for the bacteria. This compound binds to a specific subunit of the ATP synthase enzyme, blocking its activity and preventing the bacteria from producing ATP. This leads to a depletion of energy and eventual death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties in preclinical and clinical studies. It is well-tolerated by patients and has a favorable safety profile. This compound has also been shown to penetrate well into tissues and organs, including the lungs, where tuberculosis infection is most commonly found.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has several advantages for use in lab experiments. It has potent activity against Mycobacterium tuberculosis, making it a useful tool for studying the biology of the bacteria and developing new treatments for tuberculosis. This compound is also well-tolerated by animals and has a favorable safety profile, making it suitable for use in preclinical studies. However, the complex synthesis of this compound and its high cost may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another area of focus is the study of this compound in combination with other anti-tuberculosis drugs to identify optimal treatment regimens. Additionally, the use of this compound in the treatment of other bacterial infections is an area of active research. Finally, the study of the mechanism of action of this compound and its interaction with the ATP synthase enzyme may lead to the development of new drugs that target this enzyme.
Applications De Recherche Scientifique
N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine has been extensively studied for its potential use in the treatment of tuberculosis. It has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. This compound has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
Propriétés
IUPAC Name |
N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-11-12-4-2-3-5-13(12)20-14(19-11)6-7-17-15-10-16-8-9-18-15/h8-10H,2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWBSIOKDFXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CCNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4120567.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(3-ethoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4120580.png)


![N-(3-methylbutyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4120600.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4120601.png)

![methyl 4,5-dimethoxy-2-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4120610.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120627.png)
![7-{[(4-nitrophenyl)sulfonyl]methyl}-7,8-dihydro[1,4]thiazino[4,3,2-gh]purine](/img/structure/B4120644.png)
![7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120654.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120657.png)
![3-chloro-N-(2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4120672.png)